molecular formula C15H13N B8613979 2-Ethyl-[1,1'-biphenyl]-3-carbonitrile CAS No. 82617-41-2

2-Ethyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B8613979
CAS RN: 82617-41-2
M. Wt: 207.27 g/mol
InChI Key: VJKCUBXOMBIWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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properties

CAS RN

82617-41-2

Product Name

2-Ethyl-[1,1'-biphenyl]-3-carbonitrile

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-3-phenylbenzonitrile

InChI

InChI=1S/C15H13N/c1-2-14-13(11-16)9-6-10-15(14)12-7-4-3-5-8-12/h3-10H,2H2,1H3

InChI Key

VJKCUBXOMBIWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry nitrogen atmosphere a mixture of 3-chloro-2-ethyl-[1,1'-biphenyl] (2.3 g, 0.0106 mole), copper cyanide (1.4 g, 0.0016 mole) and pyridine (1.2 g, 0.016 mole) was heated at 195° for approximately 18 hours. The reaction mixture was cooled to room temperature to give a solid. The solid was dissolved in 300 ml of methylene chloride and washed with 25% aqueous ammonium hydroxide and the aqueous phase extracted with 250 ml of methylene chloride. The organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated to give 2-ethyl-[1,1'-biphenyl]-3-carbonitrile as a solid. A mixture of ethyl-[1,1'-biphenyl]-3-carbonitrile (2.2 g, 0.0106 mole), 40 ml of 10N aqueous sodium hydroxide, and 40 ml of ethanol was heated at reflux for approximately 18 hours. The reaction mixture was cooled and the ethanol evaporated under reduced pressure. The remaining aqueous portion was diluted with 100 ml of water, then extracted with three 150 ml portions of methylene chloride. The organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated to give 2-ethyl-[1,1'-biphenyl]-3-carboxamide (2.4 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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